methyl [7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-4-phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate
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Overview
Description
METHYL 2-[7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE is a complex organic compound with a unique structure that includes a benzodioxole moiety, a thiazolopyridine core, and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE typically involves multi-step reactions. One common route includes the following steps:
Formation of the benzodioxole moiety: This can be achieved through a Pd-catalyzed C-N cross-coupling reaction.
Construction of the thiazolopyridine core: This involves the cyclization of appropriate precursors under specific conditions, such as using PdCl2, xantphos, and Cs2CO3 in a solvent like toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide (H2O2) under controlled conditions.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: H2O2 in aqueous solution at elevated temperatures.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like THF or ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
METHYL 2-[7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells.
Biological Studies: The compound’s interactions with various biological targets make it a valuable tool for studying cellular processes and pathways.
Chemical Biology: It can be used as a probe to investigate the mechanisms of action of related compounds and to develop new therapeutic agents.
Mechanism of Action
The mechanism of action of METHYL 2-[7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE involves its interaction with tubulin, a key protein in the formation of microtubules. By binding to tubulin, the compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis . This mechanism is similar to that of other well-known anticancer agents like paclitaxel and vincristine .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also contain a benzodioxole moiety and have shown anticancer activity.
3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: This compound shares the benzodioxole structure but differs in its overall framework and biological activity.
Uniqueness
METHYL 2-[7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE is unique due to its thiazolopyridine core, which is not commonly found in other similar compounds. This unique structure contributes to its distinct mechanism of action and potential therapeutic applications .
Properties
Molecular Formula |
C24H22N2O8S |
---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
methyl 2-[7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-4-phenyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate |
InChI |
InChI=1S/C24H22N2O8S/c1-30-18(28)11-25-23-22(35-24(25)29)15(10-17(27)26(23)13-7-5-4-6-8-13)14-9-16-20(34-12-33-16)21(32-3)19(14)31-2/h4-9,15H,10-12H2,1-3H3 |
InChI Key |
ZUDWJDVDFWNMTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1C3CC(=O)N(C4=C3SC(=O)N4CC(=O)OC)C5=CC=CC=C5)OCO2)OC |
Origin of Product |
United States |
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